

Theoretical Insights into the Molecular Structure of Benzaldehyde Semicarbazone: A Technical Guide

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Compound of Interest

Compound Name: *Benzaldehyde semicarbazone*

Cat. No.: *B140624*

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Introduction

Benzaldehyde semicarbazone, a Schiff base derived from the condensation of benzaldehyde and semicarbazide, is a compound of significant interest in medicinal and materials chemistry. Its biological activities, including anticonvulsant and antimicrobial properties, are intrinsically linked to its three-dimensional molecular structure and electronic properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to understand the molecule's geometry, stability, and reactivity at the atomic level. This technical guide offers an in-depth exploration of the theoretical studies on the molecular structure of **benzaldehyde semicarbazone**, complemented by experimental data for a comprehensive understanding.

Molecular Structure and Geometry

The molecular structure of **benzaldehyde semicarbazone** is characterized by a phenyl ring linked to a semicarbazone moiety via an azomethine ($-\text{CH}=\text{N}-$) group. The planarity of the molecule and the delocalization of π -electrons across the conjugated system are key determinants of its properties. Both experimental X-ray crystallography and theoretical calculations have been employed to elucidate its precise geometric parameters.

Experimental Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that **benzaldehyde semicarbazone** crystallizes in a monoclinic system with the space group P21/c.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. While a complete crystallographic dataset for the unsubstituted **benzaldehyde semicarbazone** is not readily available in the public domain, data for closely related derivatives provide valuable insights into the expected bond lengths and angles.

Theoretical Computational Data

Density Functional Theory (DFT) calculations are a cornerstone of theoretical investigations into the molecular structure of compounds like **benzaldehyde semicarbazone**. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set is a widely used and reliable method for optimizing the molecular geometry and predicting various molecular properties.[2][3]

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for a **Benzaldehyde Semicarbazone** Derivative (2,5-dimethylbenzaldehyde semicarbazone)

Parameter	Bond/Angle	Experimental (X-ray)	Theoretical (DFT/B3LYP/6-311++G(d,p))
Bond Length (Å)	C=O	-	1.233
C-N (amide)	-	1.373	
N-N	-	1.371	
C=N (imine)	-	1.291	
C-C (ring-imine)	1.461	1.467	
Bond Angle (°)	O=C-N	-	123.4
C-N-N	-	118.9	
N-N=C	-	116.9	
N=C-C (ring)	-	121.5	

Note: Experimental data is for 2,5-dimethylbenzaldehyde semicarbazone and is used as a close approximation. Theoretical data is for the same derivative and provides a benchmark for the accuracy of the computational method.[3]

Spectroscopic Characterization

Spectroscopic techniques provide valuable experimental data that can be correlated with theoretical calculations to validate the computed molecular structure and electronic properties.

Table 2: Spectroscopic Data for Benzaldehyde Semicarbazone

Technique	Peak/Signal (δ in ppm for NMR, ν in cm^{-1} for IR, λ_{max} in nm for UV-Vis)	Assignment
^1H NMR (DMSO- d_6)	~10.0 (s, 1H)	-NH ₂
~8.0 (s, 1H)	-CH=N-	
7.3-7.8 (m, 5H)	Aromatic protons	
~6.5 (s, 2H)	-NH-	
^{13}C NMR (DMSO- d_6)	~157	C=O
~143	-CH=N-	
126-134	Aromatic carbons	
FT-IR (KBr)	~3470	N-H stretching (asymmetric)
~3300	N-H stretching (symmetric)	
~1690	C=O stretching (Amide I)	
~1600	C=N stretching	
~1580	N-H bending	
UV-Vis (Ethanol)	~280	$\pi \rightarrow \pi^*$ transition

Experimental Protocols

Synthesis of Benzaldehyde Semicarbazone

This protocol describes a standard laboratory procedure for the synthesis of **benzaldehyde semicarbazone**.

Materials:

- Benzaldehyde
- Semicarbazide hydrochloride
- Sodium acetate
- Ethanol
- Distilled water

Procedure:

- Dissolve semicarbazide hydrochloride (0.01 mol) and sodium acetate (0.015 mol) in 10 mL of distilled water in a round-bottom flask.
- To this solution, add a solution of benzaldehyde (0.01 mol) in 10 mL of ethanol.
- Heat the reaction mixture under reflux for 1-2 hours.
- Cool the mixture in an ice bath to facilitate the precipitation of the product.
- Collect the white crystalline product by vacuum filtration.
- Wash the product with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **benzaldehyde semicarbazone**.
- Dry the purified crystals and determine the melting point.

Computational Methodology

Density Functional Theory (DFT) Calculations

This section outlines a typical computational workflow for the theoretical study of **benzaldehyde semicarbazone**.

Software: Gaussian 09 or a similar quantum chemistry package.

Procedure:

- **Molecular Modeling:** Construct the initial 3D structure of **benzaldehyde semicarbazone** using a molecular modeling software (e.g., GaussView, Avogadro).
- **Geometry Optimization:** Perform a full geometry optimization without any symmetry constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.
- **Frequency Calculation:** Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides theoretical infrared (IR) and Raman spectra.
- **Property Calculations:** Following successful optimization, various molecular properties can be calculated, including:
 - Molecular orbital analysis (HOMO-LUMO energy gap)
 - Mulliken population analysis for atomic charges
 - Molecular Electrostatic Potential (MEP) mapping
 - Theoretical NMR and UV-Vis spectra (using TD-DFT for the latter).

Visualizations

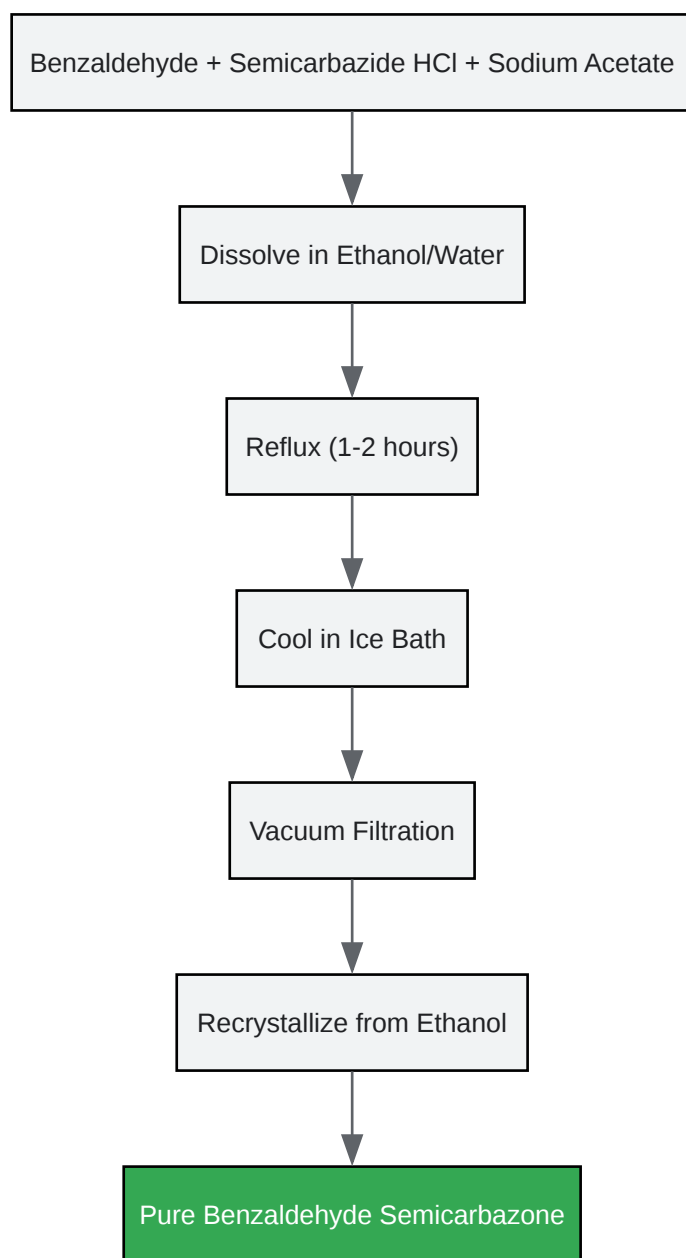


Diagram 1: Synthesis of Benzaldehyde Semicarbazone

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Diagram 1: Synthesis of **Benzaldehyde Semicarbazone**

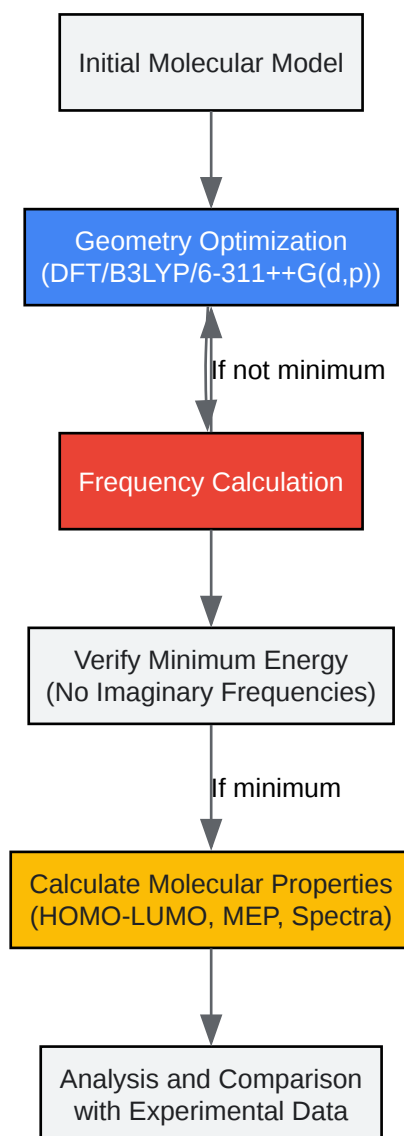


Diagram 2: Computational Workflow for Benzaldehyde Semicarbazone

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